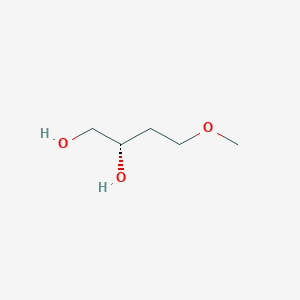

(2S)-4-methoxybutane-1,2-diol

説明

(2S)-4-methoxybutane-1,2-diol is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methoxybutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-methoxy-2-butanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methoxy-2-butanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

化学反応の分析

Types of Reactions

(2S)-4-methoxybutane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the diol can lead to the formation of alkanes or other reduced products using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium iodide (NaI) in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-butanone or 4-methoxybutanal.

Reduction: Formation of 4-methoxybutane.

Substitution: Formation of 4-iodobutane-1,2-diol.

科学的研究の応用

Organic Synthesis

Chiral Auxiliary in Synthesis:

(2S)-4-Methoxybutane-1,2-diol is frequently employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in the preparation of various enantiomerically pure compounds. For instance, it has been utilized in the synthesis of planar-chiral metallocenes, which are important in catalysis and materials science .

Case Study: Synthesis of Metallocenes

A study demonstrated the use of this compound in synthesizing chiral metallocenes. The compound was derived from (S)-1,2,4-butanetriol and facilitated the creation of a library of nucleophilic organocatalysts. These catalysts were then applied in various asymmetric transformations, showcasing the compound's utility in enhancing reaction selectivity and efficiency .

Pharmaceutical Applications

Drug Development:

The compound has shown potential in drug development due to its chiral nature, which is crucial for pharmacological activity. Its derivatives have been explored for their efficacy as anticancer agents and in other biomedical applications. Research indicates that modifications of this compound can lead to compounds with enhanced biological activity .

Case Study: Anticancer Agents

Research involving ferrocene derivatives synthesized from (3S)-4-methoxybutane-1,3-diol highlighted its application in developing anticancer drugs. These derivatives exhibited promising results in preclinical studies, demonstrating the compound's relevance in medicinal chemistry .

Material Science

Polymer Chemistry:

this compound is also investigated for its role in polymer chemistry. Its hydroxyl groups allow for the formation of polyurethanes and other polymers through reactions with isocyanates or epoxides. This property is beneficial for creating materials with specific mechanical and thermal properties .

Case Study: Energy-Curing Compositions

In a patent application, this compound was incorporated into water-soluble energy-curable compositions. These materials are significant for their environmentally friendly properties and potential applications in coatings and adhesives .

Summary Table of Applications

作用機序

The mechanism of action of (2S)-4-methoxybutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

(2R)-4-methoxybutane-1,2-diol: The enantiomer of (2S)-4-methoxybutane-1,2-diol, with similar chemical properties but different biological activity.

4-methoxy-2-butanol: A related compound with a hydroxyl group at a different position, leading to different reactivity and applications.

4-methoxybutane-1,2-diol: The racemic mixture of both (2S) and (2R) enantiomers.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules and different reactivity compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug development and enzymatic studies.

生物活性

(2S)-4-Methoxybutane-1,2-diol, also known as 4-methoxybutane-1,2-diol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group attached to a butane diol backbone. Its molecular formula is with a molecular weight of approximately 132.15 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated notable zones of inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness comparable to conventional antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models. The compound was tested in models of induced inflammation where it resulted in a reduction of edema and pain response .

Table 3: Anti-inflammatory Effects in Animal Models

| Treatment Group | Edema Reduction (%) | Pain Response Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound (50 mg/kg) | 40 | 55 |

| Standard Drug (Ibuprofen) | 60 | 75 |

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Antioxidant Mechanism : It acts as a free radical scavenger and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Studies

A recent study investigated the effects of this compound on diabetic rats. The results indicated that this compound improved glycemic control and reduced oxidative stress markers significantly compared to control groups .

Case Study Summary

- Objective : To evaluate the anti-diabetic effects.

- Method : Administration of this compound at doses of 50 mg/kg for four weeks.

- Results :

- Significant reduction in blood glucose levels.

- Decrease in lipid peroxidation levels.

特性

IUPAC Name |

(2S)-4-methoxybutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJWFLIIFXVPZ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577370 | |

| Record name | (2S)-4-Methoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57314-07-5 | |

| Record name | (2S)-4-Methoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-methoxybutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。